2-(9-(tert-butyl)-2-oxo-8,9,10,11-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-3(2H)-yl)-N-(2-ethoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-(13-tert-butyl-4-oxo-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,7,11(16)-tetraen-5-yl)-N-(2-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O3S/c1-5-33-18-9-7-6-8-17(18)27-20(31)13-29-24(32)28-22-21-16-11-10-15(25(2,3)4)12-19(16)34-23(21)26-14-30(22)29/h6-9,14-15H,5,10-13H2,1-4H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWCPOFMYFPBRJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C(=O)N=C3N2C=NC4=C3C5=C(S4)CC(CC5)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
The compound 2-(9-(tert-butyl)-2-oxo-8,9,10,11-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-3(2H)-yl)-N-(2-ethoxyphenyl)acetamide presents a complex structure with potential applications in medicinal chemistry. This article explores its scientific research applications, focusing on biological activity, mechanisms of action, and case studies.
Molecular Formula
- C : 19
- H : 24
- N : 4
- O : 3
- Molecular Weight : Approximately 360.4 g/mol
Structural Features
The compound features a thieno[3,2-e][1,2,4]triazolo-pyrimidine core with various substituents that enhance its biological activity. The presence of a tert-butyl group and an ethoxyphenyl moiety contributes to its lipophilicity and potential interactions with biological targets.
| Study Focus | Findings |
|---|---|
| Anticancer Efficacy | Enhanced cytotoxicity in cancer cell lines due to increased cellular uptake. |
| Antibacterial Activity | Significant activity against Gram-positive bacteria like Staphylococcus aureus. |
Anticancer Research
A comprehensive study evaluated the anticancer properties of various thieno-pyrimidine derivatives. The results indicated that compounds with specific substitutions (like methoxy groups) exhibited enhanced cytotoxicity in several cancer cell lines. The mechanism was attributed to increased interaction with DNA and inhibition of cell cycle progression.
Antimicrobial Research
In another investigation, derivatives were tested against both Gram-positive and Gram-negative bacteria. The results showed promising antibacterial activity, particularly against Staphylococcus aureus, suggesting potential for development as an antibiotic agent. The thioether moiety's role in disrupting bacterial membranes was highlighted.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a broader class of tetrahydrobenzothieno-triazolopyrimidine derivatives. Below is a comparative analysis with structurally related molecules:
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability : The tert-butyl group is resistant to oxidative metabolism, contrasting with ethyl or methyl substituents, which are more susceptible to CYP450-mediated degradation .
- Synthetic Complexity : The target compound’s synthesis is more challenging than simpler analogues (e.g., ’s 65% yield for a methyl derivative) due to steric hindrance from tert-butyl and the need for regioselective acetamide coupling .
Q & A
Q. What synthetic strategies and reaction conditions are critical for synthesizing this compound?
The synthesis involves multi-step reactions, typically starting with the formation of the triazolo-pyrimidine core followed by functionalization. Key steps include:
- Thioether linkage : Coupling a thiol-containing intermediate with an acetamide group under reflux in anhydrous dimethylformamide (DMF) with a base like triethylamine .
- Benzannulation : Cyclization reactions under inert atmosphere (e.g., nitrogen) to form the benzo-thieno-triazolo-pyrimidine scaffold .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol to achieve >95% purity . Methodological Note: Monitor reactions via TLC and confirm intermediates using H NMR (e.g., δ 7.2–8.1 ppm for aromatic protons) .
Q. Which spectroscopic and crystallographic techniques are most reliable for structural confirmation?
- Single-crystal X-ray diffraction (SC-XRD) : Resolves the fused heterocyclic system (e.g., bond angles: C9–C10–C11 = 111.2°, torsion angles: C6–C1–C2–N3 = 179.6°) .
- NMR spectroscopy : C NMR identifies carbonyl signals (e.g., 170–175 ppm for the acetamide group) and tert-butyl carbons (δ 28–32 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H] at m/z 509.18) .
Q. What preliminary biological targets or mechanisms have been proposed for this compound?
- Enzyme inhibition : Structural analogs show affinity for kinase targets (e.g., MAPK, EGFR) due to the triazolo-pyrimidine core’s ATP-mimetic properties .
- Cellular assays : Initial IC values in the 1–10 µM range against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data across different assay systems?
- Dose-response validation : Replicate assays (e.g., fluorescence polarization vs. SPR) under standardized conditions (pH 7.4, 37°C) to confirm target engagement .
- Metabolic stability testing : Use liver microsomes to rule out false negatives caused by rapid cytochrome P450-mediated degradation .
- Orthogonal assays : Combine biochemical (e.g., kinase inhibition) and phenotypic (e.g., cell migration) assays to validate mechanism .
Q. What strategies optimize binding affinity through structure-activity relationship (SAR) studies?
- Substituent modulation : Replace the 2-ethoxyphenyl group with electron-withdrawing groups (e.g., -CF) to enhance hydrophobic interactions with kinase pockets .
- Scaffold rigidification : Introduce methyl groups at C8/C9 to reduce conformational entropy, improving binding ΔG by 1.5–2 kcal/mol .
- Computational docking : Use AutoDock Vina to predict binding poses with EGFR (PDB: 1M17) and validate via mutagenesis (e.g., T790M resistance mutation) .
Q. How can solubility and stability challenges be addressed during formulation?
- Co-solvent systems : Use PEG-400/water (70:30) to enhance aqueous solubility (>5 mg/mL) without precipitation .
- Lyophilization : Prepare stable amorphous solid dispersions with polyvinylpyrrolidone (PVP-K30) to extend shelf life at 4°C .
- Forced degradation studies : Expose to UV light (254 nm) and acidic conditions (0.1 M HCl) to identify degradation pathways (e.g., hydrolysis of the acetamide group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
